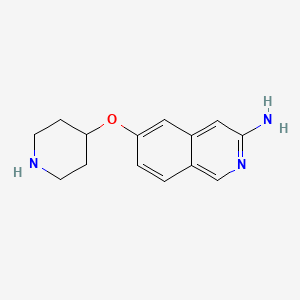
2-(2-Methoxyphenyl)-4H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-4H-1-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. The compound features a methoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-4H-1-benzopyran typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with a halide catalyzed by a palladium (0) complex . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, often involving the use of high-efficiency catalysts and continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenyl)-4H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of 2-(2-Hydroxyphenyl)-4H-1-benzopyran.
Reduction: Formation of 2-(2-Methoxyphenyl)-4H-1-dihydrobenzopyran.
Substitution: Formation of halogenated derivatives like 2-(2-Bromo-phenyl)-4H-1-benzopyran.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-4H-1-benzopyran has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)-4H-1-benzopyran involves its interaction with various molecular targets. The methoxy group can influence the compound’s binding affinity to receptors and enzymes. For example, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenyl)piperazine: Known for its use in the synthesis of urapidil, an antihypertensive drug.
2-Methoxyphenylacetic acid: Used in organic synthesis and as a precursor for various pharmaceuticals.
2-(2-Methoxyphenyl)benzoxazole: Exhibits similar photophysical properties but lacks the large Stokes shifts necessary for fluorescence microscopy applications.
Uniqueness
2-(2-Methoxyphenyl)-4H-1-benzopyran is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and the benzopyran core makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
88215-08-1 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-4H-chromene |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-5-3-7-13(15)16-11-10-12-6-2-4-8-14(12)18-16/h2-9,11H,10H2,1H3 |
Clé InChI |
FHQLKKCFEWZBKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CCC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)
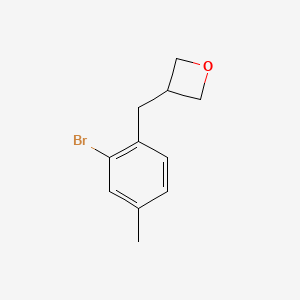

![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)



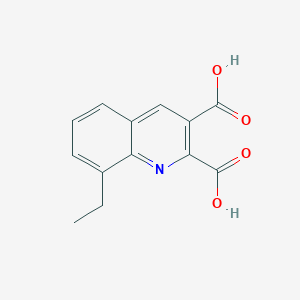

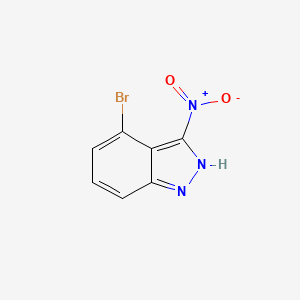
![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)
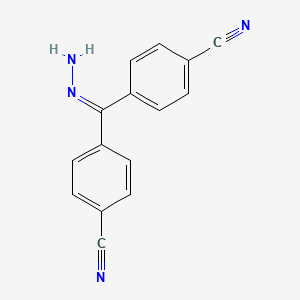
![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)
